molecular formula C10H4F3NS B12065474 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile CAS No. 617706-26-0

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile

Cat. No.: B12065474
CAS No.: 617706-26-0
M. Wt: 227.21 g/mol
InChI Key: ZLPMBORNSHARBS-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carbonitrile group at the 5-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-3-carbonitrile
  • 3-Aminobenzo[b]thiophene
  • Benzo[b]thiophene-2-carboxylate

Uniqueness

Benzo[b]thiophene-5-carbonitrile, 3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity, stability, and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

617706-26-0

Molecular Formula

C10H4F3NS

Molecular Weight

227.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H

InChI Key

ZLPMBORNSHARBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F

Origin of Product

United States

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